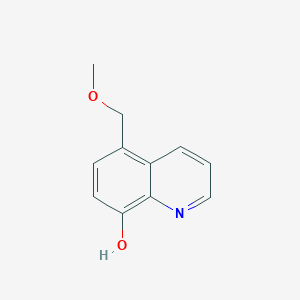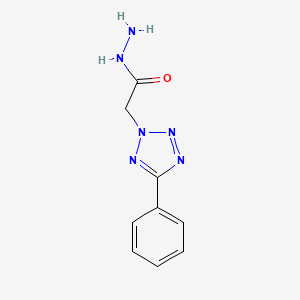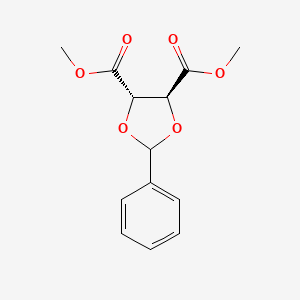![molecular formula C12H17N3O B1605836 3-[Methyl(phenyl)amino]pyrrolidine-1-carboxamide CAS No. 20984-63-8](/img/structure/B1605836.png)
3-[Methyl(phenyl)amino]pyrrolidine-1-carboxamide
Vue d'ensemble
Description
“3-[Methyl(phenyl)amino]pyrrolidine-1-carboxamide” is a chemical compound with the empirical formula C12H17N3O . It has a molecular weight of 219.28 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string of “3-[Methyl(phenyl)amino]pyrrolidine-1-carboxamide” isCN(C1=CC=CC=C1)C(CC2)CN2C(N)=O . This indicates that the compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Physical And Chemical Properties Analysis
The physical and chemical properties of “3-[Methyl(phenyl)amino]pyrrolidine-1-carboxamide” are not fully documented. Sigma-Aldrich does not collect analytical data for this product .Applications De Recherche Scientifique
- Scientific Field: Medicinal Chemistry
- Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
- Pyrrolidine derivatives are known to have antibacterial, antifungal, antiviral, antimalarial, antitumoral, anti-inflammatory, anticonvulsant, and antioxidant activities .
- The design of new molecules often starts by studying the binding conformation of existing compounds . For example, the study of bicyclic sulfonamide 15, which showed excellent potency towards RORγt but suffered from undesirable activity against pregnane X receptor (PXR), which upregulates proteins involved in the detoxification and clearance of foreign toxic substances from the body .
-
Scientific Field: Autoimmune Diseases
- Pyrrolidine derivatives have been used in the development of new series of cis-3,4-diphenylpyrrolidine derivatives as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt), a splice variant of the nuclear hormone receptor subfamily RORγ involved in autoimmune diseases .
- The replacement of a non-stereochemical group with a stereochemical group was found to be beneficial for the activity of these compounds .
-
Scientific Field: Enzyme Inhibition
- Pyrrolidine-2,5-dione, a derivative of pyrrolidine, has been used in the development of compounds that inhibit the human physiologically relevant carbonic anhydrase (CA) isoenzymes hCA I and hCA II .
- These isoenzymes are involved in several diseases, and their inhibition can have therapeutic effects .
-
Scientific Field: Antiviral Research
-
Scientific Field: Antimicrobial Research
- Pyrrolidine derivatives have been found to have antimicrobial properties . They have been used in the development of new compounds that can inhibit the growth of bacteria and fungi .
- The specific methods of application and experimental procedures would depend on the specific microorganism being targeted and the specific pyrrolidine derivative being used .
-
Scientific Field: Cholinesterase Inhibition
- Pyrrolidine derivatives have been found to have cholinesterase inhibitory effects . Cholinesterase inhibitors are used in the treatment of Alzheimer’s disease and other types of dementia .
- The specific methods of application and experimental procedures would depend on the specific type of dementia being treated and the specific pyrrolidine derivative being used .
Safety And Hazards
Propriétés
IUPAC Name |
3-(N-methylanilino)pyrrolidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-14(10-5-3-2-4-6-10)11-7-8-15(9-11)12(13)16/h2-6,11H,7-9H2,1H3,(H2,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUQQLZPSVUGFFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(C1)C(=O)N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30943279 | |
| Record name | 3-[Methyl(phenyl)amino]pyrrolidine-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30943279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[Methyl(phenyl)amino]pyrrolidine-1-carboxamide | |
CAS RN |
20984-63-8 | |
| Record name | 1-Pyrrolidinecarboxamide, 3-(N-methylanilino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020984638 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[Methyl(phenyl)amino]pyrrolidine-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30943279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



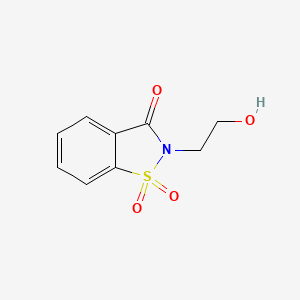
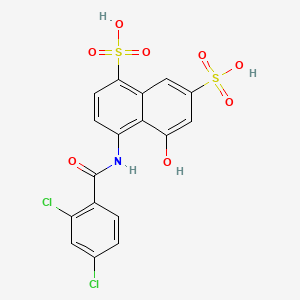
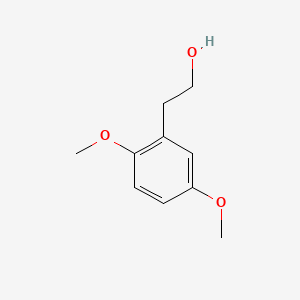
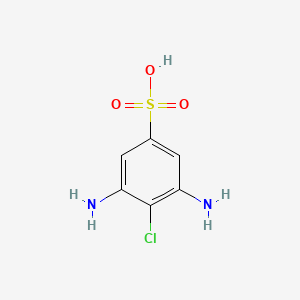
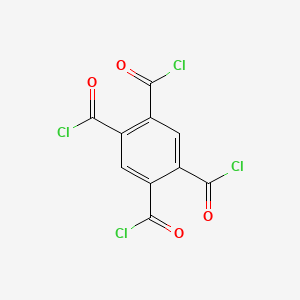
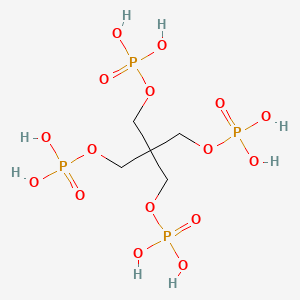


![Acetamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]-4-ethoxyphenyl]-](/img/structure/B1605769.png)
![3-Bromofuro[2,3-c]pyridine](/img/structure/B1605770.png)

